2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride
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Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is a fluorinated organic compound with the molecular formula C8H2F7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride typically involves the fluorination of aromatic compounds. One common method involves the reaction of 2,3,5,6-tetrafluorotoluene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride involves its interaction with molecular targets through various pathways. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluorotoluene
Uniqueness
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMRTJSVRGLED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554238 |
Source
|
Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117338-23-5 |
Source
|
Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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